Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro-
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Overview
Description
Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- is an organic compound with a complex structure featuring a benzene ring substituted with bromomethyl, dichloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- typically involves multiple steps. One common method includes the nitration of a dichlorobenzene derivative followed by bromination. The nitration process involves treating the dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. Subsequently, the bromomethyl group is introduced through a bromination reaction using bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Types of Reactions:
Substitution Reactions: Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Products vary depending on the nucleophile used, such as alcohols, ethers, or nitriles.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as DNA and proteins .
Comparison with Similar Compounds
Benzene, (bromomethyl)-: Similar structure but lacks the dichloro and nitro groups.
Benzene, (1-bromoethyl)-: Contains a bromoethyl group instead of bromomethyl.
Benzene, 1-(bromomethyl)-4-chloro-2-nitro-: Similar but with fewer chlorine substituents
Uniqueness: Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- is unique due to the presence of both electron-withdrawing nitro and dichloro groups, which significantly influence its reactivity and potential applications. The combination of these substituents makes it a valuable compound for various chemical transformations and research studies.
Properties
IUPAC Name |
1-(bromomethyl)-4,5-dichloro-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVILZRSIHLKDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455543 |
Source
|
Record name | Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93213-80-0 |
Source
|
Record name | 1-(Bromomethyl)-4,5-dichloro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93213-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(bromomethyl)-4,5-dichloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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